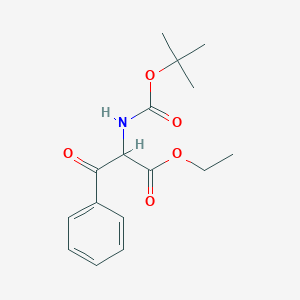

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPJXQCIYYLQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450225 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151870-52-9 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Boc Protection

A foundational method involves sequential esterification and Boc protection of β-oxo-phenylalanine derivatives. In this approach, 3-amino-3-phenyl-2-oxopropionic acid is reacted with ethanol under acidic conditions to form the ethyl ester, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl of Boc₂O. Typical conditions include:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or sodium bicarbonate to scavenge HCl byproducts.

A critical challenge is avoiding overprotection of the β-keto group, which requires precise stoichiometric control of Boc₂O.

Optimization via Sodium Hydride-Mediated Benzylation

Patent WO2012117417A1 describes a related synthesis for a structurally analogous compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which offers insights into optimizing protection and deprotection steps. Although the target compound differs by a benzyloxy group, the methodology is adaptable:

-

Benzylation: (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester is treated with benzyl bromide (BnBr) and sodium hydride (NaH) in THF at 0–35°C. NaH deprotonates the hydroxyl group, enabling nucleophilic attack on BnBr.

-

De-esterification: The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in ethanol/water, yielding the carboxylic acid.

Key Advantages:

-

Temperature Control: Reactions at 0–35°C minimize side reactions.

-

Purification: Acidification to pH 2–3 precipitates the product, achieving >98% purity.

Industrial-Scale Methodologies

Large-Scale Esterification and Boc Protection

Industrial protocols prioritize cost-effectiveness and scalability. A representative process involves:

-

Esterification: (2R,3S)-3-phenylisoserine hydrochloride is refluxed with ethanol and sulfuric acid (H₂SO₄) to form the ethyl ester.

-

Boc Protection: The amine is protected using Boc₂O in DCM with NaHCO₃, achieving 85–90% yield after solvent recovery.

Table 1: Comparative Analysis of Synthetic Methods

Stereochemical Considerations

While the target compound lacks specified stereochemistry, methodologies from Patent WO2012117417A1 highlight the importance of chiral control in analogous syntheses. For instance, the (2R,3S) configuration is preserved using enantiomerically pure starting materials and low-temperature conditions to prevent racemization.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

-

Issue: THF and DCM pose environmental and safety concerns.

-

Innovation: Substitution with 2-MeTHF or cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various esters and amides.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester typically involves:

- Reaction of tert-butoxycarbonyl (Boc)-protected amino acids with ethyl chloroformate.

- Use of a base , such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.

Chemistry

Building Block for Organic Synthesis

- This compound is utilized as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) enhances its utility in synthetic chemistry.

Biology

Enzyme-Substrate Interaction Studies

- The compound serves as a substrate in enzyme assays, helping researchers understand enzyme kinetics and mechanisms. Its structural features allow for modifications that can elucidate interactions at the molecular level.

Medicine

Intermediate in Pharmaceutical Synthesis

- It plays a crucial role in the synthesis of pharmaceutical agents. The compound's reactivity allows for the incorporation of functional groups necessary for biological activity, making it valuable in drug development processes .

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is used as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale production of fine chemicals .

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit promising anticancer activity when modified appropriately. These studies focus on structural modifications to enhance bioactivity while maintaining selectivity towards cancer cells.

- Development of Enzyme Inhibitors : The compound has been explored for its potential as an inhibitor in enzymatic reactions related to metabolic pathways. By modifying the Boc group and other functional groups, researchers have been able to create inhibitors that show specificity towards target enzymes involved in disease progression .

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical pathways being activated or inhibited, depending on the nature of the enzyme and the specific reaction conditions .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-oxo-3-phenylpropanoate

- CAS : 151870-52-9

- Molecular Formula: C₁₆H₂₁NO₅

- Molecular Weight : 307.34 g/mol

- Key Features: A tert-butoxycarbonyl (Boc)-protected amino group at position 2. A 3-oxo-3-phenylpropionate ethyl ester backbone.

Applications :

This compound is primarily utilized as an intermediate in peptide synthesis, where the Boc group serves as a temporary protecting group for amines. Its stability under basic conditions and ease of deprotection under acidic conditions make it valuable in organic and medicinal chemistry .

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- CAS : MFCD00000321 (representative entry)

- Molecular Formula : C₁₁H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Key Differences: Replaces the Boc-amino group with a hydrogen atom. Introduces a fluorine atom at the ortho position of the phenyl ring.

- Used in pharmaceutical intermediates where fluorinated aromatic systems are desired .

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate

- CAS : 1717-42-6

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 246.18 g/mol

- Key Differences :

- The ketone is at position 2 (glyoxylate structure) instead of position 3.

- Contains a trifluoromethyl (-CF₃) group on the phenyl ring.

- Implications :

2-Keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester

- Synonyms: Ethyl 3-benzamido-2-oxo-3-phenylpropanoate

- Molecular Formula: C₁₈H₁₇NO₄ (estimated)

- Molecular Weight : 319.34 g/mol

- Key Differences: Replaces the Boc group with a benzoyl (Bz) protecting group on the amino moiety.

- Implications :

3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionic acid ethyl ester

- CAS : 1702465-73-3

- Molecular Formula : C₁₂H₁₃BrO₃

- Molecular Weight : 285.13 g/mol

- Key Differences: Lacks the amino group entirely. Features bromine and methyl substituents on the phenyl ring.

- Implications :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| Target Compound | 151870-52-9 | C₁₆H₂₁NO₅ | 307.34 | Boc-amino, 3-oxo-3-phenyl | Peptide synthesis |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | MFCD00000321 | C₁₁H₁₁FO₃ | 210.20 | 2-Fluorophenyl | Fluorinated drug intermediates |

| Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | 1717-42-6 | C₁₁H₉F₃O₃ | 246.18 | 3-CF₃ phenyl, 2-oxo | Agrochemical building blocks |

| 2-Keto-3-(N-benzoylamino)-3-phenylpropionate ethyl ester | - | C₁₈H₁₇NO₄ | 319.34 | Benzoylamino | Benzamide-based pharmaceuticals |

| 3-(2-Bromo-4-methyl-phenyl)-3-oxo-propionate ethyl ester | 1702465-73-3 | C₁₂H₁₃BrO₃ | 285.13 | 2-Bromo-4-methylphenyl | Cross-coupling reactions |

Biological Activity

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester (CAS No. 151870-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical applications.

- Molecular Formula : CHNO

- Molecular Weight : 307.346 g/mol

- Synonyms : Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate, among others.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a potential therapeutic agent.

1. Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis C virus (HCV). A study highlighted the synthesis of analogs that demonstrated efficacy in inhibiting HCV replication, suggesting that modifications to the structure can enhance antiviral activity .

2. Antioxidant Properties

The compound has shown promise as an antioxidant. Investigations into its ability to scavenge free radicals have revealed significant protective effects against oxidative stress in cellular models. This activity is crucial for developing therapies aimed at conditions associated with oxidative damage .

3. Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point of research. It has been shown to inhibit protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways related to cell growth and differentiation. This inhibition could have implications for cancer therapy, as PTPs play a role in tumor progression .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, various analogs of the compound were synthesized and tested for their ability to inhibit HCV. The most promising derivatives exhibited IC values in the low micromolar range, indicating strong antiviral activity .

Case Study 2: Antioxidant Mechanism

A research article detailed the antioxidant properties of the compound through various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound significantly reduced oxidative damage in cultured cells, supporting its potential use as a protective agent against oxidative stress-related diseases .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting tert-butoxycarbonyl (Boc)-protected amino precursors with β-keto esters under acidic catalysis. A typical protocol involves using ammonium acetate in acetic acid to facilitate cyclization or coupling, as seen in analogous 3-oxo-arylpropionic ester syntheses . Boc-group introduction often employs di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP in tetrahydrofuran (THF) to protect amine intermediates .

Q. How is the structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Characterization relies on NMR (¹H, ¹³C) to confirm the Boc-protected amine (e.g., tert-butyl group signals at ~1.4 ppm) and the β-keto ester moiety (carbonyl peaks at ~170-200 ppm in ¹³C NMR). Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the stability considerations for the tert-butoxycarbonyl (Boc) protecting group in this compound?

- Methodological Answer : The Boc group is acid-labile. Stability tests should include monitoring degradation under trifluoroacetic acid (TFA) or HCl/dioxane conditions. For long-term storage, the compound should be kept anhydrous at -20°C to prevent hydrolysis. Comparative studies show Boc deprotection occurs rapidly at room temperature in 50% TFA/CH₂Cl₂ .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, particularly for chiral intermediates?

- Methodological Answer : Enantiomeric purity requires chiral catalysts or resolving agents. For example, asymmetric hydrogenation using Rh(I) complexes with chiral ligands (e.g., BINAP) can control stereochemistry at the α-carbon. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic ester precursor .

Q. What mechanistic insights explain contradictory yields reported for condensation reactions involving β-keto esters?

- Methodological Answer : Discrepancies arise from reaction conditions. Kinetic vs. thermodynamic control influences product distribution. For instance, lower temperatures (0–25°C) favor intermediate enol formation (e.g., 6a in ), while higher temperatures (reflux) drive tautomerization to alternative products (e.g., 8 in ). Solvent polarity (e.g., DMF vs. THF) also impacts reaction pathways .

Q. How do researchers address low solubility of this compound in aqueous reaction systems?

- Methodological Answer : Co-solvents like DMSO or acetone (10–20% v/v) enhance solubility. Micellar catalysis using surfactants (e.g., SDS) or ionic liquids (e.g., [BMIM][PF₆]) can improve reactivity in biphasic systems. Alternatively, derivatization with hydrophilic groups (e.g., PEGylation) increases aqueous compatibility .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary across studies for structurally similar esters?

- Analysis : Variations arise from impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration differences. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate ( ) shows melting point discrepancies due to crystallinity changes induced by drying methods . Cross-validate data using DSC (differential scanning calorimetry) and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.